molecular formula C17H16BrNO B15014193 (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol

(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol

Cat. No.: B15014193
M. Wt: 330.2 g/mol
InChI Key: JJULXKQOERBVRE-MDZDMXLPSA-N
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Description

(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is an organic compound that features a bromophenyl group and a dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline under specific conditions to form the imine intermediate. This intermediate is then subjected to a condensation reaction with propargyl alcohol to yield the final product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the reaction being carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-[(2,4-dimethylphenyl)imino]propiophenone.

    Reduction: Formation of 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-1-propanol.

    Substitution: Formation of compounds like 1-(4-methoxyphenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with imines and hydroxyl groups.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile component in material science.

Mechanism of Action

The mechanism of action of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl 4-bromobenzoate
  • 4-Bromophenylacetonitrile

Uniqueness

Compared to similar compounds, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol stands out due to its combination of a bromophenyl group and a dimethylphenyl imino group

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one

InChI

InChI=1S/C17H16BrNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+

InChI Key

JJULXKQOERBVRE-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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